(2-Amino-5-methylphenyl)phosphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

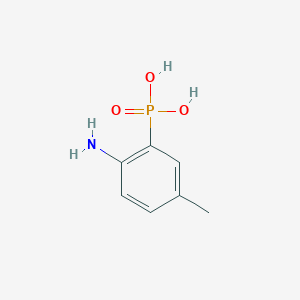

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-methylphenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEPUKFABWDABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293099 | |

| Record name | (2-amino-5-methylphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69675-98-5 | |

| Record name | NSC87208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-amino-5-methylphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-5-methylphenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (2-Amino-5-methylphenyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound of significant interest in medicinal chemistry and material science.[1] As an analog of amino acids, where a phosphonic acid group replaces the carboxylic acid moiety, it exhibits a range of biological activities, primarily as an enzyme inhibitor.[2][3] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind experimental choices for its synthesis and analysis, offering field-proven insights for researchers. The protocols and data presented herein are designed to serve as a self-validating system for professionals in drug development and chemical research.

Introduction

Organophosphorus compounds, particularly α-aminophosphonic acids, have garnered substantial attention due to their structural similarity to natural amino acids.[2] This structural mimicry allows them to interact with biological systems, often acting as potent inhibitors of enzymes involved in peptide metabolism.[3][4] this compound, with its unique arrangement of an amino group, a methyl group on a phenyl ring, and a phosphonic acid functional group, presents a versatile scaffold for drug design.[1] Its potential applications span pharmaceuticals as enzyme inhibitors, agriculture as herbicides or plant growth regulators, and material science as a ligand in the development of coordination polymers.[1] Understanding the intricacies of its molecular structure is paramount to harnessing its full potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 69675-98-5 | [5] |

| Molecular Formula | C₇H₁₀NO₃P | [1][5] |

| Molecular Weight | 187.13 g/mol | [1][5] |

| IUPAC Name | This compound | [1][5] |

| Boiling Point | 440°C at 760 mmHg | |

| Flash Point | 219.9°C | |

| Density | 1.43 g/cm³ | |

| Storage Temperature | Room temperature, sealed in dry, dark place | |

| Physical Form | Solid |

Molecular Structure and Conformation

The molecular architecture of this compound is central to its chemical reactivity and biological activity. The structure features a central phenyl ring substituted with three key functional groups that dictate its properties.

Two-Dimensional Representation and Key Features

The 2D structure illustrates the connectivity of the atoms. The phosphonic acid group (-P(=O)(OH)₂) is directly attached to the benzene ring at position 1. The amino group (-NH₂) is at position 2, and the methyl group (-CH₃) is at position 5. This arrangement, particularly the ortho-positioning of the amino and phosphonic acid groups, allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and acidity.

References

- 1. Buy this compound | 69675-98-5 [smolecule.com]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 5. This compound | C7H10NO3P | CID 258360 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-Amino-5-methylphenyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a phosphonic acid group, an amino group, and a methyl-substituted phenyl ring, imparts unique chemical and biological properties.[1] This guide provides a comprehensive overview of the primary synthetic routes for this compound, offering an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the different methodologies. The synthesis methods covered include the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and direct phosphonation of p-toluidine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₁₀NO₃P, belongs to the class of aminophosphonic acids.[1] These compounds are structural analogs of amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[2] This structural similarity allows them to act as enzyme inhibitors and modulators of various biological processes.[1] The title compound has been investigated for its potential as an enzyme inhibitor, with studies suggesting it may target enzymes like enoyl-ACP reductase (ENR), which is crucial for fatty acid biosynthesis in some bacteria and fungi.[1] This highlights its potential as a lead compound for the development of novel antimicrobial agents.[1] Furthermore, its unique structure makes it a candidate for applications in material science, for example, as a ligand in the formation of coordination polymers.[1]

This guide will delve into the core synthetic methodologies for preparing this compound, providing the necessary technical details for its successful synthesis in a laboratory setting.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The most prominent methods are:

-

The Kabachnik-Fields Reaction: A three-component condensation reaction that offers a convergent and efficient route.

-

The Michaelis-Arbuzov Reaction: A classic method for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide.

-

Direct Phosphonation of Aromatic Amines: Methods that introduce the phosphonic acid group directly onto the aromatic ring of a p-toluidine derivative.

Each of these strategies will be discussed in detail, including their mechanistic underpinnings and practical considerations.

The Kabachnik-Fields Reaction: A Convergent Approach

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[3][4][5][6][7] This method is highly valued for its atom economy and straightforward procedure.

Mechanistic Insights

The reaction typically proceeds through the initial formation of an imine from the amine and the aldehyde. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, a process known as hydrophosphonylation.[3] The use of catalysts, such as Lewis or Brønsted acids, can accelerate the reaction.[4]

Diagram 1: General Mechanism of the Kabachnik-Fields Reaction

Caption: The two-stage mechanism of the Kabachnik-Fields reaction.

Application to this compound Synthesis

For the synthesis of the target molecule, a plausible Kabachnik-Fields approach would involve the reaction of ammonia (or a protected amine), 4-methyl-2-aminobenzaldehyde, and diethyl phosphite. The resulting diethyl (2-amino-5-methylphenyl)phosphonate would then be hydrolyzed to the final phosphonic acid.

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Synthesis

Modern variations of the Kabachnik-Fields reaction often employ microwave irradiation to accelerate the reaction and improve yields, frequently under solvent-free conditions.[7]

Step 1: Synthesis of Diethyl (2-amino-5-methylphenyl)phosphonate

-

Reactants:

-

4-methyl-2-aminobenzaldehyde (1 mmol)

-

Ammonia (or a suitable amine source)

-

Diethyl phosphite (1.1 mmol)

-

-

Procedure:

-

In a microwave-safe vial, combine 4-methyl-2-aminobenzaldehyde and diethyl phosphite.

-

Introduce the ammonia source.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl (2-amino-5-methylphenyl)phosphonate.

-

Step 2: Hydrolysis to this compound

-

Reactants:

-

Diethyl (2-amino-5-methylphenyl)phosphonate (1 mmol)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Dissolve the phosphonate ester in concentrated hydrochloric acid.

-

Reflux the mixture for several hours (e.g., 4-8 hours).

-

Monitor the hydrolysis by TLC or NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

-

The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates.[8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[8][9]

Mechanistic Insights

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate in an Sɴ2 reaction. The second step involves the Sɴ2 attack of the displaced halide ion on one of the alkyl groups of the phosphonium salt, leading to dealkylation and the formation of the dialkyl phosphonate.[9]

Diagram 2: General Mechanism of the Michaelis-Arbuzov Reaction

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Application to this compound Synthesis

To synthesize the target compound using this method, a suitable starting material would be 2-bromo-4-methylaniline. This aryl halide can be reacted with triethyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Step 1: Synthesis of Diethyl (2-amino-5-methylphenyl)phosphonate

-

Reactants:

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-bromo-4-methylaniline in the solvent.

-

Add the palladium catalyst (if used).

-

Add triethyl phosphite to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl (2-amino-5-methylphenyl)phosphonate.

-

Step 2: Hydrolysis to this compound

The hydrolysis procedure is identical to that described in the Kabachnik-Fields section (Section 3.3, Step 2).

Direct Phosphonation of p-Toluidine Derivatives

A more direct approach involves the introduction of the phosphonic acid group onto the aromatic ring of a p-toluidine derivative. This can be achieved through various phosphonation reactions.

Phosphonation using Phosphorus Trichloride and Hydrolysis

One potential method involves the reaction of p-toluidine with phosphorus trichloride (PCl₃), followed by hydrolysis.[18] This reaction can be complex and may require careful control of reaction conditions to achieve the desired regioselectivity. The amino group typically needs to be protected prior to phosphonation.

Diazotization-Phosphonation Sequence

Another approach involves the diazotization of an appropriately substituted aniline, followed by a phosphonation reaction. For instance, 2-amino-4-methylaniline could be diazotized and then reacted with a phosphorus source. However, this route can be challenging due to the stability of the diazonium salt and potential side reactions.

Experimental Protocol: Phosphonation of Protected p-Toluidine

Step 1: Protection of the Amino Group

-

Reactants:

-

p-Toluidine (1 mmol)

-

Protecting group reagent (e.g., acetic anhydride or Boc anhydride)

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Dissolve p-toluidine in the solvent and cool in an ice bath.

-

Add the base, followed by the dropwise addition of the protecting group reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to obtain the protected p-toluidine.

-

Step 2: Phosphonation

-

Reactants:

-

Protected p-toluidine (1 mmol)

-

Phosphorus trichloride (PCl₃) (1.1 mmol)[18]

-

A Lewis acid catalyst (e.g., AlCl₃), if necessary

-

An inert solvent (e.g., dichloromethane or carbon disulfide)

-

-

Procedure:

-

Dissolve the protected p-toluidine in the inert solvent under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add the Lewis acid catalyst, followed by the dropwise addition of phosphorus trichloride.

-

Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent.

-

Step 3: Hydrolysis and Deprotection

-

Reactants:

-

Crude phosphonated product

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Reflux the crude product in concentrated hydrochloric acid for several hours to effect both hydrolysis of the phosphorus-chlorine bonds and deprotection of the amino group.

-

Monitor the reaction by TLC or NMR.

-

After completion, cool the reaction mixture.

-

Isolate the product by filtration or extraction, followed by purification (e.g., recrystallization) to obtain this compound.

-

Comparative Analysis of Synthesis Methods

The choice of the most suitable synthesis method for this compound depends on several factors, including the desired scale, available starting materials, and the required purity of the final product. A comparative summary is provided in the table below.

| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl phosphite | Convergent, one-pot reaction; good atom economy. | Requires a specific aldehyde precursor; hydrolysis step needed. | Moderate to High |

| Michaelis-Arbuzov Reaction | Aryl halide, Trialkyl phosphite | Well-established, reliable C-P bond formation. | Often requires harsh reaction conditions (high temperature); catalyst may be needed for aryl halides; hydrolysis step needed. | Moderate |

| Direct Phosphonation | p-Toluidine derivative, PCl₃ | Potentially shorter route. | Regioselectivity can be an issue; requires protection/deprotection steps; harsh reagents. | Variable |

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

2-Bromo-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10][12] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10] Handle in a well-ventilated fume hood.

-

Triethyl phosphite: Flammable liquid and vapor.[15][17] Irritating to eyes and skin.[14] May cause an allergic skin reaction.[15] Keep away from heat, sparks, and open flames.[16][17] Store under a nitrogen atmosphere.[15]

-

Phosphorus Trichloride (PCl₃): Highly toxic and corrosive.[18] Reacts violently with water to produce HCl gas.[18] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate PPE.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use with appropriate PPE in a fume hood.

-

This compound: May cause skin and serious eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic routes. The Kabachnik-Fields and Michaelis-Arbuzov reactions represent robust and versatile methods, particularly when optimized with modern techniques such as microwave-assisted synthesis. Direct phosphonation offers a more concise route but may present challenges in terms of regioselectivity and the handling of hazardous reagents. The selection of the optimal synthetic strategy will be guided by the specific needs of the researcher, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important organophosphorus compound for further research and development.

References

- 1. TRIETHYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. Kabachnik-Fields Reaction [organic-chemistry.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-4-methylaniline | 583-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ICSC 0684 - TRIETHYL PHOSPHITE [inchem.org]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. durhamtech.edu [durhamtech.edu]

- 18. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

Spectroscopic data of (2-Amino-5-methylphenyl)phosphonic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-5-methylphenyl)phosphonic acid

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and verification of this important organophosphorus compound. Each section includes detailed methodologies, data interpretation causality, and predictive analyses to serve as a reliable reference for laboratory work.

Introduction: The Molecular Profile

This compound is an organophosphorus compound featuring an aromatic ring substituted with an amino group, a methyl group, and a phosphonic acid moiety.[1] This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and material science, where aminophosphonic acids are recognized as structural analogues of α-amino acids with significant biological activity.[1] Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, purity, and structural integrity.

This guide will systematically explore the expected spectroscopic data for this molecule. While a complete, publicly available experimental dataset for this specific compound is scarce, the principles of spectroscopy allow for highly accurate predictions based on the extensive literature of related compounds. This document explains the causality behind these predictions, providing a framework for interpreting actual experimental results.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 69675-98-5 | |

| Molecular Formula | C₇H₁₀NO₃P | [2] |

| Molecular Weight | 187.13 g/mol | [2] |

| Monoisotopic Mass | 187.039830 Da | [2] |

| Physical Form | Solid |

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ³¹P NMR experiments provide complementary information to fully define its structure. The following data are predicted based on established substituent effects and spectral data from analogous aminophosphonic acids.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine. The acidic protons of the phosphonic acid group are often broad and may exchange with solvent, making them difficult to observe.

-

Causality of Predictions: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-donating amino group (-NH₂) tends to shield (move upfield) ortho and para protons, while the phosphonic acid group is weakly de-shielding. The expected coupling constants (J-values) are characteristic of ortho (~8 Hz) and meta (~2 Hz) relationships between protons.

Table 2: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Proton Assignment (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.0 - 7.2 | d (doublet) | J(H3-H4) ≈ 8.0 |

| H-4 | ~6.8 - 7.0 | dd (doublet of doublets) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H-6 | ~7.1 - 7.3 | d (doublet) | J(H6-H4) ≈ 2.0 |

| -CH₃ (C7) | ~2.2 - 2.4 | s (singlet) | N/A |

| -NH₂ | ~4.5 - 5.5 | br s (broad singlet) | N/A |

| -P(O)(OH)₂ | ~8.0 - 10.0 | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal seven distinct carbon signals. A key feature of phosphorus-containing compounds is the presence of C-P coupling, which provides definitive evidence for the attachment of the phosphonic acid group.

-

Causality of Predictions: The chemical shift of the carbon directly bonded to phosphorus (C-2) is significantly influenced by the phosphorus atom and will exhibit a large one-bond coupling constant (¹JPC).[5] Other carbons in the ring will show smaller two-, three-, or four-bond couplings. Chemical shifts are predicted based on additive models for aromatic substituents.

Table 3: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

| Carbon Assignment (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling Constant (JPC, Hz) |

| C-1 | ~145 - 150 | ²JPC ≈ 10-15 |

| C-2 | ~115 - 120 | ¹JPC ≈ 150-160 |

| C-3 | ~130 - 135 | ²JPC ≈ 10-15 |

| C-4 | ~118 - 123 | ³JPC ≈ 5-10 |

| C-5 | ~135 - 140 | ⁴JPC ≈ 0-3 |

| C-6 | ~128 - 132 | ³JPC ≈ 5-10 |

| C-7 (-CH₃) | ~20 - 22 | N/A |

Experimental Protocol: NMR Data Acquisition

Trustworthy data is contingent on a meticulously executed experimental protocol.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and its acidic protons without rapid exchange, unlike D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of this compound is expected to be rich with characteristic absorption bands from the amine, aromatic ring, and phosphonic acid groups.

-

Causality of Interpretation: The energy (and thus wavenumber) of a molecular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. The presence of hydrogen bonding, particularly involving the P=O and O-H groups of the phosphonic acid, can significantly broaden the absorption bands. An ATR-FTIR study on various phosphonic acids confirms that the P-O stretching region between 900-1200 cm⁻¹ is highly characteristic.[6]

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3000 - 3100 | C-H Aromatic Stretch | Phenyl Ring | Medium-Weak |

| 2850 - 2950 | C-H Aliphatic Stretch | Methyl (-CH₃) | Medium-Weak |

| 2500 - 3000 | O-H Stretch (Broad) | Phosphonic Acid (-P(O)(OH)₂) | Broad, Strong |

| 1600 - 1630 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |

| 1450 - 1550 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium-Strong |

| 1150 - 1250 | P=O Stretch | Phosphonic Acid | Strong |

| 950 - 1050 | P-O Stretch | Phosphonic Acid | Strong |

| 900 - 950 | P-OH Bending | Phosphonic Acid | Strong |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to achieve an excellent signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

Diagram of Key Vibrational Regions

Caption: Key functional group regions in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.

-

Causality of Analysis: ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough accuracy (to four decimal places) to confirm the elemental formula. The fragmentation pattern, induced by collision-induced dissociation (CID), provides further structural confirmation.

Predicted High-Resolution Mass and Fragmentation

The exact mass of the molecule allows for unambiguous formula confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Predicted Exact m/z | Elemental Formula |

| [M] | 187.03983 | C₇H₁₀NO₃P |

| [M+H]⁺ | 188.04711 | C₇H₁₁NO₃P⁺ |

| [M-H]⁻ | 186.03255 | C₇H₉NO₃P⁻ |

| [M+Na]⁺ | 210.02905 | C₇H₁₀NNaO₃P⁺ |

Expected Fragmentation: In a tandem MS (MS/MS) experiment on the [M+H]⁺ ion (m/z 188.05), a primary fragmentation pathway would likely involve the neutral loss of water (H₂O, 18.01 Da) from the phosphonic acid group, a common fragmentation for such moieties.

-

[M+H - H₂O]⁺ : m/z 170.04

Experimental Protocol: LC-MS (ESI-TOF) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump can also be used if chromatographic separation is not required.

-

Ionization Source (ESI) Settings:

-

Mode: Positive (and/or Negative)

-

Capillary Voltage: ~3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂): Set temperature (~300-350 °C) and flow rate to efficiently desolvate the ions.

-

-

Mass Analyzer (TOF) Settings:

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

-

-

Data Analysis: Extract the mass spectrum for the compound's peak. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. If MS/MS data was acquired, analyze the fragment ions to corroborate the proposed structure.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy defines the precise C-H framework and the point of attachment of the phosphonic acid group through C-P coupling. FT-IR spectroscopy provides rapid confirmation of all key functional groups, particularly the characteristic vibrations of the amine and phosphonic acid moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional accuracy. Together, these techniques provide a self-validating system of analysis, ensuring the identity and integrity of the molecule for any research or development application.

References

- 1. Buy this compound | 69675-98-5 [smolecule.com]

- 2. This compound | C7H10NO3P | CID 258360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid (CAS 69675-98-5): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (2-Amino-5-methylphenyl)phosphonic acid, a molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. We will move beyond simple data recitation to explore the causal relationships behind experimental design, the rationale for its application, and the validated protocols required for its effective use.

Introduction: The Strategic Importance of Aminophosphonic Acids

In the landscape of bioactive molecules, α-aminophosphonic acids represent a pivotal class of amino acid analogues. Their significance stems from a fundamental structural substitution: the replacement of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety [-P(O)(OH)₂]. This geometric alteration is not trivial; the phosphonic acid group acts as a stable mimic of the high-energy tetrahedral transition state of peptide bond hydrolysis.[1] This property makes aminophosphonic acids potent inhibitors of enzymes involved in peptide metabolism, such as proteases, and other enzymes that process amino acids.[2]

This compound (CAS: 69675-98-5) is a specific member of this class, distinguished by its aromatic scaffold. The molecule integrates three key functional domains:

-

An amino group , providing a key interaction point for biological targets.

-

A phosphonic acid group , the core bioactive component and metal-chelating center.

-

A p-tolyl backbone (methyl-substituted phenyl ring), which imparts specific steric and electronic properties, influencing solubility, lipophilicity, and binding orientation within enzyme active sites.[3]

This unique combination of features makes it a valuable building block and a candidate for direct biological investigation.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical properties is the foundation of reliable and reproducible research. The data below has been aggregated from verified suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 69675-98-5 | [4][5][6] |

| Molecular Formula | C₇H₁₀NO₃P | [3][5][6] |

| Molecular Weight | 187.13 g/mol | [3][5][6] |

| IUPAC Name | This compound | [6] |

| SMILES | CC1=CC(=C(C=C1)N)P(=O)(O)O | [6] |

| Appearance | Solid | [4] |

| Melting Point | 219 °C | [5] |

| Purity | Typically ≥98% | [4] |

| Storage Conditions | Room temperature, in a dry, dark, and well-sealed container. | [4] |

Synthesis Methodologies: A Scientist's Perspective

The synthesis of this compound can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will detail two common, validated approaches.

The Kabachnik-Fields Reaction: A Convergent and Efficient Strategy

The Kabachnik-Fields reaction is a cornerstone of α-aminophosphonate synthesis due to its convergent nature, combining three components in a single pot.[3] This approach is often favored for its efficiency and atom economy.

Causality: The reaction proceeds via the in situ formation of an imine from an amine and a carbonyl compound, which is then immediately attacked by a dialkyl phosphite. This circumvents the need to isolate the often-unstable imine intermediate. For an aromatic amine like 4-methyl-2-aminobenzaldehyde, the reaction is robust.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-methylaniline and 1.1 equivalents of formaldehyde (as paraformaldehyde) in a suitable solvent (e.g., toluene or ethanol). Stir at room temperature for 1-2 hours.

-

Hydrophosphonylation: To the mixture, add 1.1 equivalents of diethyl phosphite dropwise. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary. After the addition is complete, heat the reaction to reflux for 4-6 hours, monitoring progress by TLC.

-

Work-up and Isolation (Ester): Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the diethyl (2-amino-5-methylphenyl)phosphonate ester.

-

Hydrolysis to Final Acid: Dissolve the purified ester in concentrated hydrochloric acid (6-12 M). Heat the mixture to reflux for 8-12 hours. The phosphonic acid product will often precipitate upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water and then with a small amount of cold acetone or ethanol to remove residual impurities. Dry under vacuum to yield the final product.

The Michaelis-Arbuzov Approach

This linear synthesis is a classic method for forming carbon-phosphorus bonds. It is reliable but can be limited by the reactivity of the starting aryl halide.

Causality: The reaction relies on the nucleophilic attack of a trialkyl phosphite on an electrophilic carbon. In this case, a suitable starting material would be 2-bromo-4-methylaniline. However, the electron-donating nature of the amino and methyl groups on the aromatic ring reduces the electrophilicity of the aryl halide, potentially requiring harsher conditions or a catalyst (e.g., NiCl₂ or Pd(OAc)₂).[3]

Experimental Protocol:

-

Phosphonylation: In a flame-dried, three-neck flask under an inert atmosphere, combine 1.0 equivalent of 2-bromo-4-methylaniline, 1.5-2.0 equivalents of triethyl phosphite, and a catalytic amount of NiCl₂ (approx. 5 mol%). Heat the mixture to 140-160 °C for 12-24 hours. The progress is monitored by the cessation of ethyl bromide evolution.

-

Isolation (Ester): Cool the reaction mixture. Remove excess triethyl phosphite by vacuum distillation. The remaining residue is the crude phosphonate ester, which can be purified by chromatography as described previously.

-

Hydrolysis: The hydrolysis step is identical to step 4-5 of the Kabachnik-Fields protocol.

Spectroscopic and Analytical Characterization

Structural confirmation is non-negotiable. A multi-technique approach ensures the identity and purity of the synthesized compound.

-

¹H NMR: Expect signals in the aromatic region (approx. 6.5-7.5 ppm) showing characteristic splitting patterns, a singlet for the methyl group (approx. 2.2-2.4 ppm), and a broad singlet for the amino protons. The P-O-H protons are often very broad or exchange with the solvent.

-

³¹P NMR: The most definitive test. A single peak, typically between 10-25 ppm (referenced to 85% H₃PO₄), confirms the presence of the phosphonate group.

-

FT-IR: Look for characteristic absorption bands: broad O-H stretch from the P(O)(OH)₂ group (2500-3300 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and a strong P=O stretch (1150-1250 cm⁻¹).

-

Mass Spectrometry: In negative ion mode ESI-MS, the primary ion observed should be [M-H]⁻ at m/z ≈ 186.03.

Core Applications in Research and Development

The utility of this compound lies in its dual functionality as both a bioactive molecule and a versatile chemical intermediate.

Enzyme Inhibition for Antimicrobial Drug Discovery

Mechanism: The primary therapeutic hypothesis for this compound is its action as an enzyme inhibitor. Research suggests it can target enzymes critical to pathogen survival.[3] One such target is enoyl-ACP reductase (ENR) , an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[3] By mimicking a substrate or transition state, the phosphonic acid group can coordinate with active site residues or metal cofactors, blocking the enzyme's function and leading to bacterial cell death.

Ligand for Coordination Polymers and Materials Science

The phosphonic acid group is an excellent chelator for metal ions. This property allows this compound to serve as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[3]

Rationale: By coordinating with metal centers (e.g., Cu²⁺, Zn²⁺, La³⁺), it can help form extended, porous structures. These materials are under intense investigation for applications in gas storage (e.g., H₂, CO₂), heterogeneous catalysis, and controlled drug delivery.[3] The aromatic and amino functionalities provide further sites for post-synthetic modification, allowing for the fine-tuning of the material's properties.

Other Potential Research Avenues

-

Agriculture: Its structure is analogous to some known herbicides and plant growth regulators, suggesting potential applications in agrochemistry.[3]

-

Bone Regeneration: Some phosphonates have an affinity for hydroxyapatite, the mineral component of bone. This has led to preliminary investigations into its role in promoting bone cell growth.[3]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound presents moderate hazards that must be respected.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][7] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [6][7] |

| Skin Irritation | H315 | Causes skin irritation | [6][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard cotton lab coat is required.

-

-

Handling: Avoid creating dust. Use appropriate spatulas and weighing paper. In case of a spill, do not dry-sweep. Gently cover with an inert absorbent material (e.g., vermiculite), collect in a sealed container, and dispose of as chemical waste.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

-

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a versatile platform for innovation. Its established role as an amino acid analogue provides a logical foundation for its exploration as an enzyme inhibitor, particularly in the urgent search for new antimicrobial agents. Furthermore, its utility as a building block in materials science opens a second, parallel avenue of research.

Future work should focus on derivatization of the amino group or the aromatic ring to create focused libraries for structure-activity relationship (SAR) studies. Investigating its efficacy in biological systems beyond in vitro enzyme assays will be crucial to validating its therapeutic potential. For material scientists, exploring its coordination chemistry with a wider range of metals could yield novel materials with tailored properties. This guide serves as a foundational resource for any scientist looking to unlock the potential of this promising molecule.

References

- 1. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Buy this compound | 69675-98-5 [smolecule.com]

- 4. This compound | 69675-98-5 [sigmaaldrich.com]

- 5. This compound | 69675-98-5 | UCA67598 [biosynth.com]

- 6. This compound | C7H10NO3P | CID 258360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Biological Significance of α-Amino Phosphonic Acids: From Bioisosteres to Therapeutics

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

α-Amino phosphonic acids, synthetic analogues of the proteinogenic α-amino acids, represent a cornerstone in modern medicinal and agricultural chemistry. Characterized by the isosteric replacement of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety, these compounds exhibit a profound range of biological activities.[1][2] Their significance stems primarily from their ability to act as potent enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis.[3][4] This guide provides a comprehensive exploration of the core principles governing the biological activity of α-amino phosphonic acids, detailing their mechanisms of action, therapeutic and agricultural applications, and the synthetic strategies enabling their development. We will delve into specific case studies, including the herbicidal action of glyphosate and the antibacterial efficacy of phosphonopeptides, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: A Structural Analogy with Profound Consequences

The foundational concept behind the biological activity of α-amino phosphonic acids is their structural similarity to α-amino acids.[5] In an α-amino acid, the carboxyl group is planar. In its phosphonic counterpart, this group is replaced by a phosphonic acid function (-PO₃H₂), which has a tetrahedral geometry.[6] This seemingly simple substitution has critical implications: the phosphonic acid group is significantly larger and possesses different steric and acidic properties compared to the carboxylic group.[2]

This structural mimicry allows α-amino phosphonic acids to be recognized by enzymes and cellular receptors that normally bind amino acids, positioning them as competitive antagonists.[2][7] More importantly, the stable tetrahedral geometry of the phosphonate group serves as an excellent mimic of the high-energy, transient tetrahedral intermediates formed during enzymatic reactions, particularly peptide bond hydrolysis.[8][9]

Mechanism of Action: The Transition-State Analogue Paradigm

The most significant mechanism through which α-amino phosphonic acids exert their biological effects is by acting as transition-state analogue inhibitors.[10][11] Many enzymatic reactions, especially those involving the cleavage of peptide or ester bonds by proteases and esterases, proceed through a short-lived, high-energy tetrahedral intermediate.[3][12]

Because the phosphonate group is perpetually tetrahedral and electronically similar to this intermediate, it can bind to an enzyme's active site with much higher affinity than the actual substrate.[9] This high-affinity, stable binding effectively sequesters the enzyme, rendering it inactive and halting the metabolic pathway.[13] This principle is a powerful tool in drug design, allowing for the creation of highly potent and specific enzyme inhibitors.[4]

Applications in Agriculture: The Case of Glyphosate

Perhaps the most commercially successful α-amino phosphonic acid is N-(phosphonomethyl)glycine, widely known as glyphosate.[14] It is a broad-spectrum, non-selective systemic herbicide that demonstrates the potent biological impact of this chemical class.[15][16]

Mechanism of Herbicidal Action

Glyphosate's efficacy lies in its specific inhibition of a key enzyme in the shikimate pathway: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[14][17] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[16] By blocking EPSPS, glyphosate prevents the production of these vital amino acids, leading to a halt in protein synthesis and ultimately, plant death within days to weeks.[17][18]

A crucial aspect of glyphosate's utility and relative safety is that the shikimate pathway is absent in animals, including humans, who obtain aromatic amino acids from their diet.[15][16]

Environmental Fate

Glyphosate is strongly adsorbed to soil particles, which limits its leaching potential.[15] Its primary degradation pathway is through microbial metabolism, which breaks it down into aminomethylphosphonic acid (AMPA), a less active compound.[15][17] The half-life of glyphosate can vary significantly depending on soil conditions but averages around two months.[15]

| Compound | Primary Target | Biological Effect | Application |

| Glyphosate | EPSP Synthase[14][16] | Inhibition of aromatic amino acid synthesis[17] | Herbicide[14] |

| Glufosinate | Glutamine Synthetase[2] | Inhibition of ammonia assimilation | Herbicide |

| Alafosfalin | Alanine Racemase[2] | Inhibition of bacterial cell wall synthesis | Antibiotic[2] |

| (1-amino-2-propenyl) phosphonic acid | Alanine Racemase, D-alanine:D-alanine ligase[19] | Inhibition of bacterial cell wall synthesis | Antibacterial[19] |

Therapeutic Applications in Medicine

The ability of α-amino phosphonic acids to act as mimics of amino acids and transition states makes them highly valuable in drug development.[8][20] They have been successfully incorporated into peptidomimetics to create potent and specific inhibitors for a variety of enzymatic targets.[1]

Antibacterial Agents

A prominent example of a medically relevant phosphonic acid derivative is the phosphonodipeptide antibiotic, alafosfalin.[2] This compound illustrates a sophisticated prodrug strategy. Alafosfalin itself is inactive but is actively transported into bacterial cells via peptide permeases.[2] Once inside, cellular peptidases cleave the peptide bond, releasing 1-aminoethylphosphonic acid, the phosphonic analogue of alanine.[2]

This liberated alanine analogue is a potent inhibitor of alanine racemase, an essential bacterial enzyme that converts L-alanine to D-alanine.[2] D-alanine is a crucial component for the biosynthesis of the peptidoglycan layer of the bacterial cell wall. By inhibiting this enzyme, alafosfalin effectively halts cell wall construction, leading to bacterial death.[2] This mechanism makes it particularly effective for treating urinary tract infections.[2]

Antiviral, Antifungal, and Anticancer Research

Beyond antibacterial applications, α-amino phosphonates are explored for a wide range of therapeutic uses. Their derivatives have shown promise as:

-

Antiviral agents , particularly as inhibitors of HIV protease.[19]

-

Anticancer agents , with some derivatives showing antiproliferative effects against cancer cell lines like human lung adenocarcinoma (A549).[19][21]

-

Antifungal agents , disrupting key metabolic pathways in fungi.[22][23]

-

Neuromodulatory agents , acting on receptors involved in the central nervous system.[2]

The versatility of the α-amino phosphonate scaffold continues to make it a central focus in the design of novel therapeutics.[20][24]

Synthesis of α-Amino Phosphonic Acids

The development and application of these compounds rely on robust and versatile synthetic methodologies. While numerous strategies exist, one of the most common and efficient is the Kabachnik-Fields reaction.[6][25]

The Kabachnik-Fields Reaction

This reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (or other >P(O)H reagent).[6] The reaction is highly versatile, allowing for the synthesis of a diverse library of α-amino phosphonates by varying the three starting components.[26]

Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonic Acid

The following protocol is a generalized procedure based on established methods for synthesizing α-aminophosphonic acids in a one-pot fashion, which underscores the efficiency of this approach for library generation in drug discovery.[26]

Objective: To synthesize an α-aminophosphonic acid from an amine, an aldehyde, and tris(trimethylsilyl) phosphite.

Materials:

-

Amine (e.g., aniline, 1.0 mmol)

-

Carbonyl compound (e.g., benzaldehyde, 1.0 mmol)

-

Chlorotrimethylsilane (Me₃SiCl, 4.0 mmol)

-

Tris(trimethylsilyl) phosphite (P(OSiMe₃)₃, 1.1 mmol)

-

Anhydrous acetonitrile (MeCN, ~2 mL)

-

Methanol (MeOH, 5 mL)

-

Water (H₂O, 0.1 mL)

Procedure:

-

Azomethine (Imine) Formation:

-

In a dry reaction vessel, dissolve the amine (1 mmol) and carbonyl compound (1 mmol) in anhydrous acetonitrile (1.5–2.0 mL).

-

Add chlorotrimethylsilane (4 mmol) dropwise to the solution. Causality Note: Me₃SiCl acts as a Lewis acid catalyst and a dehydrating agent, promoting the condensation of the amine and carbonyl to form the imine intermediate.

-

Sonicate the resulting mixture for 2 hours at room temperature to ensure complete formation of the azomethine.

-

-

Phosphonylation:

-

To the reaction mixture containing the in situ-generated imine, add tris(trimethylsilyl) phosphite (1.1 mmol) dropwise. Causality Note: P(OSiMe₃)₃ is a highly reactive phosphonylating agent that readily adds across the C=N double bond of the imine.

-

Sonicate the mixture for an additional 2 hours at room temperature. This step yields the corresponding trimethylsilyl-protected α-aminophosphonate ester.

-

-

Hydrolysis and Isolation:

-

Dilute the reaction mixture with methanol (5 mL) and add water (0.1 mL, 5 mmol). Causality Note: The addition of methanol and water facilitates the mild cleavage of the silyl ester protecting groups, leading to the precipitation of the final α-aminophosphonic acid product.

-

The product will typically precipitate upon dilution.

-

Collect the precipitated solid by filtration.

-

Wash the collected product with a small amount of cold methanol (1 mL) to remove any remaining impurities.

-

Dry the product under vacuum to yield the pure α-aminophosphonic acid.

-

Self-Validation: The success of the reaction can be monitored at each stage. Imine formation can be tracked by TLC or ¹H NMR. The final product's identity and purity should be confirmed by spectroscopic methods (¹H, ¹³C, ³¹P NMR) and mass spectrometry, with expected yields typically in the range of 73–89%.[26]

Future Perspectives and Conclusion

The field of α-amino phosphonic acids continues to evolve, driven by advances in asymmetric synthesis that allow for the stereoselective preparation of chiral analogues, which often exhibit enhanced biological activity.[1] The (R)-configuration of α-amino phosphonates typically corresponds to the stereochemistry of natural L-α-amino acids and often shows higher potency.[1]

Furthermore, their role as warheads in targeted drug delivery systems and as components in novel biomaterials is an expanding area of research. The fundamental principles of structural mimicry and transition-state inhibition that define this class ensure their continued relevance in the development of next-generation herbicides, antibiotics, and targeted therapeutics. Their proven success, exemplified by compounds like glyphosate and alafosfalin, provides a robust foundation for future innovation in both agriculture and medicine.

References

- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. Glyphosate - Wikipedia [en.wikipedia.org]

- 15. invasive.org [invasive.org]

- 16. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 17. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ncwss.org [ncwss.org]

- 19. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dovepress.com [dovepress.com]

- 22. biomedres.us [biomedres.us]

- 23. Aminoalkynephosphonic Acids in Agricultural Fungicides: A New Development in Crop Protection Chemicals | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid

Introduction

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids.[1] These compounds are notable as structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[2][3] This structural alteration imparts unique chemical and biological properties, making them a subject of significant interest in medicinal chemistry and material science. The presence of an amino group, a methyl-substituted phenyl ring, and a phosphonic acid group within the same molecule creates a versatile scaffold for various applications.[1] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, grounded in authoritative scientific data.

Part 1: Nomenclature and Chemical Identity

Accurate identification is critical in research and development. This compound is cataloged under several identifiers across various chemical databases.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound .[1][4]

Chemical Identifiers

The most crucial identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is unique and unambiguous.

Synonyms

In literature and commercial catalogs, this compound may be referred to by a variety of names and codes. A comprehensive list of synonyms is provided below for cross-referencing:

-

2-amino-5-methylphenylphosphonic acid[5]

-

NSC-87208[4]

-

DTXSID80293099[4]

-

MFCD20699745[4]

-

SCHEMBL17607326[4]

-

CS-0058758[4]

-

EN300-252339[4]

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application design. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀NO₃P | [1][4] |

| Molecular Weight | 187.13 g/mol | [1][4] |

| Physical Form | Solid | [5] |

| Boiling Point | 440°C at 760 mmHg | [6] |

| Flash Point | 219.9°C | [6] |

| Density | 1.43 g/cm³ | [6] |

| Refractive Index | 1.602 | [6] |

| InChI Key | WFEPUKFABWDABK-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=CC(=C(C=C1)N)P(=O)(O)O | [1][4] |

| Storage | Room temperature, sealed in dry, dark place | [5] |

Part 3: Synthesis Methodologies

The synthesis of aminophosphonic acids is a well-established field in organic chemistry. For this compound, the primary strategies involve the formation of the carbon-phosphorus (C-P) bond and subsequent modifications. The methodologies described below are self-validating, relying on fundamental and robust chemical transformations.

Michaelis-Arbuzov Reaction Approach

A common and versatile method for forming C-P bonds is the Michaelis-Arbuzov reaction. This approach is particularly suitable for synthesizing arylphosphonates from aryl halides. The synthesis of this compound via this route involves a two-step process:

-

Phosphonate Ester Synthesis: The reaction is initiated by treating an appropriate aryl halide, such as 2-bromo-4-methylaniline, with a trialkyl phosphite (e.g., triethyl phosphite). The nucleophilic phosphite attacks the aryl halide, leading to the formation of a diethyl (2-amino-5-methylphenyl)phosphonate ester.

-

Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the final phosphonic acid. This is typically achieved using a strong acid, such as concentrated hydrochloric acid (HCl), which cleaves the ethyl ester groups.[1]

Causality and Experimental Choice: The choice of the Michaelis-Arbuzov reaction is predicated on the commercial availability of the requisite starting materials. However, a key consideration is the electronic nature of the aryl halide. The presence of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring, can decrease the electrophilicity of the carbon atom bonded to the halogen, potentially hindering the nucleophilic attack by the phosphite and requiring more forcing reaction conditions.[1]

Caption: Michaelis-Arbuzov synthesis workflow.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation method for synthesizing α-aminophosphonates.[1] While the target molecule is not strictly an α-aminophosphonic acid (the phosphonic acid group is not on the alpha-carbon to a primary amine), variations of this chemistry are central to the synthesis of many related compounds. The general reaction involves an amine, a carbonyl compound, and a dialkyl phosphite.[1] For aryl aminophosphonic acids, this typically involves the reaction of an aniline derivative, an aldehyde, and a phosphite source.

Protocol: General Kabachnik-Fields Synthesis of an Aryl-α-aminophosphonate

-

Imine Formation: Equimolar amounts of an aromatic amine (e.g., 4-methylaniline) and an aldehyde are mixed in a suitable solvent (e.g., toluene or ethanol). The mixture is often heated to facilitate the formation of the corresponding imine intermediate, with removal of water.

-

Hydrophosphonylation: A dialkyl phosphite (e.g., diethyl phosphite) is added to the in-situ generated imine. This addition of the P-H bond across the C=N double bond can be catalyzed by a Lewis or Brønsted acid, or it can proceed thermally.

-

Hydrolysis: The resulting α-aminophosphonate ester is hydrolyzed to the final phosphonic acid using concentrated acid, similar to the Michaelis-Arbuzov post-processing step.

Part 4: Potential Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several scientific domains. Its dual functionality allows it to act as both a structural mimic and a chelating agent.

Pharmaceutical and Medicinal Chemistry

Aminophosphonic acids are widely recognized as "bioisosteres" of amino acids, meaning they can mimic the natural substrate of an enzyme and act as inhibitors.[2][7]

-

Enzyme Inhibition: this compound has been investigated as a potential inhibitor of various enzymes.[1] For instance, research suggests that it may inhibit enoyl-ACP reductase (ENR), an enzyme critical for fatty acid biosynthesis in some bacteria and fungi.[1] Inhibition of this pathway could lead to antimicrobial effects, positioning the compound as a scaffold for developing new antibiotics.[1] The phosphonic acid moiety is particularly effective at mimicking the tetrahedral transition state of peptide bond hydrolysis, a key feature for inhibiting protease enzymes.[3][8]

Material Science

The ability of the phosphonic acid group to coordinate with metal ions makes this compound a valuable ligand in coordination chemistry.

-

Coordination Polymers and MOFs: this compound can be used to synthesize coordination polymers or Metal-Organic Frameworks (MOFs).[1] These materials have a crystalline structure with potential applications in catalysis, gas storage, and targeted drug delivery.[1] The amino group provides an additional site for functionalization or interaction within the polymer network.

Agrochemicals

The development of herbicides and plant growth regulators is another potential application area for this class of compounds.[1] Many commercially successful herbicides, such as glyphosate, are aminophosphonic acid derivatives.[9] Research into novel phosphonic acids is ongoing to find compounds that target specific enzymes in plant metabolic pathways, such as the DXR enzyme in the MEP pathway.[10]

Other Research Areas

Preliminary research has suggested other potential biological activities:

-

Bone Regeneration: Some studies indicate that the compound may play a role in promoting the growth and differentiation of bone cells.[1]

-

Antioxidant Activity: There is some suggestion that the compound might possess antioxidant properties.[1]

Conclusion

This compound is a multifunctional organophosphorus compound with a well-defined chemical identity and established synthesis routes. Its significance stems from its role as a bioisostere of amino acids, leading to promising applications in drug development, particularly as an enzyme inhibitor. Furthermore, its utility as a ligand in material science and as a scaffold in agrochemical research highlights its versatility. This guide has synthesized the core technical information necessary for researchers and scientists to understand and utilize this compound in their respective fields.

References

- 1. Buy this compound | 69675-98-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H10NO3P | CID 258360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 69675-98-5 [sigmaaldrich.cn]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATMP - Wikipedia [en.wikipedia.org]

- 10. Design and synthesis of aminol- and phenylamide-containing phosphonic acids and their biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid for Researchers and Drug Development Professionals

Introduction

(2-Amino-5-methylphenyl)phosphonic acid, a notable organophosphorus compound, stands at the intersection of synthetic chemistry and pharmaceutical research. Its unique structure, featuring a phenyl ring substituted with an amino group, a methyl group, and a phosphonic acid moiety, underpins its diverse chemical reactivity and biological activity.[1] This guide provides a comprehensive technical overview of its physical and chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in various experimental settings.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 69675-98-5 | [1][3][4] |

| Molecular Formula | C₇H₁₀NO₃P | [1][3] |

| Molecular Weight | 187.13 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)P(=O)(O)O | [1] |

| InChI Key | WFEPUKFABWDABK-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Quantitative Physical and Chemical Data

A compilation of available physical and chemical data is presented below. It is important to note that experimental values for some properties, such as melting point and solubility, are not consistently reported in the literature and may vary depending on the purity of the sample and the experimental conditions.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 440°C at 760 mmHg | [3] |

| Density | 1.43 g/cm³ | [3] |

| Flash Point | 219.9°C | [3] |

| Refractive Index | 1.602 | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for chemists. Several synthetic routes have been established, with the Kabachnik-Fields and Michaelis-Arbuzov reactions being the most prominent.

Key Synthetic Methodologies

1. The Kabachnik-Fields Reaction: This three-component condensation reaction is a widely employed method for the synthesis of α-aminophosphonates.[1] It involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite. For the synthesis of this compound derivatives, this typically involves the condensation of 2-amino-5-methylbenzaldehyde, an amine, and a dialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.[1]

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Synthesis (General Procedure)

-

In a microwave-safe vessel, combine 2-amino-5-methylbenzaldehyde (1 equivalent), a primary amine (1 equivalent), and diethyl phosphite (1.2 equivalents).

-

The reaction mixture is irradiated in a microwave reactor at 100°C for 15 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is purified by column chromatography on silica gel.

-

The resulting diethyl (2-amino-5-methylphenyl)phosphonate is then hydrolyzed to the final phosphonic acid using concentrated hydrochloric acid.[1]